molecular formula C23H34O2 B1235860 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester CAS No. 301-01-9

4,7,10,13,16,19-Docosahexaenoic acid, methyl ester

Cat. No.: B1235860
CAS No.: 301-01-9
M. Wt: 342.5 g/mol
InChI Key: VCDLWFYODNTQOT-UHFFFAOYSA-N
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Description

Cis-4,7,10,13,16,19-docosahexaenoic acid methyl ester is a fatty acid methyl ester.

Mechanism of Action

Target of Action

Methyl docosa-4,7,10,13,16,19-hexaenoate, also known as 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester, is a type of omega-3 fatty acid . The primary targets of this compound are likely to be the same as those of other omega-3 fatty acids, which include various enzymes, receptors, and ion channels involved in inflammation and cardiovascular health .

Mode of Action

It is known that omega-3 fatty acids like methyl docosa-4,7,10,13,16,19-hexaenoate can be incorporated into cell membranes, where they can influence membrane fluidity, receptor function, and signal transduction . They can also be metabolized to produce bioactive lipid mediators, which have anti-inflammatory effects .

Biochemical Pathways

Methyl docosa-4,7,10,13,16,19-hexaenoate is likely to affect several biochemical pathways. For example, it may influence the synthesis of prostaglandins, which play roles in homeostatic functions and inflammatory responses . It may also affect cholesterol metabolism, as it has been used as a reagent in cholesterol photooxidation .

Pharmacokinetics

It is known that omega-3 fatty acids are absorbed in the gut and transported to the liver, where they undergo further metabolism . The bioavailability of these compounds can be influenced by factors such as diet and the presence of other fatty acids .

Result of Action

The molecular and cellular effects of methyl docosa-4,7,10,13,16,19-hexaenoate are likely to be diverse, given the wide range of processes that are influenced by omega-3 fatty acids. These effects may include reduced inflammation, improved cardiovascular health, and changes in cell membrane composition and function .

Action Environment

The action, efficacy, and stability of methyl docosa-4,7,10,13,16,19-hexaenoate can be influenced by various environmental factors. For example, the presence of other fatty acids can affect its absorption and metabolism . Additionally, factors such as temperature and pH can influence its stability .

Biochemical Analysis

Biochemical Properties

4,7,10,13,16,19-Docosahexaenoic acid, methyl ester plays a significant role in biochemical reactions, particularly in the context of lipid metabolism and signaling pathways. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cyclooxygenase and lipoxygenase enzymes, which are involved in the metabolism of fatty acids to produce bioactive lipid mediators. These interactions are crucial for the regulation of inflammatory responses and other physiological processes .

Cellular Effects

The effects of this compound on cells are diverse and profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in lipid metabolism, inflammation, and oxidative stress. Additionally, this compound can alter the composition of cell membranes, thereby affecting membrane fluidity and the function of membrane-bound proteins .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to and activate peroxisome proliferator-activated receptors, which are nuclear receptors that regulate gene expression related to lipid metabolism and inflammation. Furthermore, this compound can inhibit the activity of certain enzymes, such as cyclooxygenase, thereby reducing the production of pro-inflammatory eicosanoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under conditions of high temperature and light exposure. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert beneficial effects, such as reducing inflammation and improving lipid profiles. At high doses, it can cause adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, indicating that there is an optimal dosage range for achieving the desired therapeutic effects without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cyclooxygenase and lipoxygenase to produce various bioactive lipid mediators. These metabolites play important roles in regulating inflammation, cell proliferation, and apoptosis. Additionally, this compound can influence metabolic flux and alter the levels of key metabolites in lipid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to fatty acid-binding proteins, which facilitate its transport across cell membranes and its distribution to various cellular compartments. This compound can also accumulate in lipid-rich tissues, such as the brain and adipose tissue, where it exerts its biological effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be incorporated into the phospholipid bilayer of cell membranes, where it influences membrane fluidity and the function of membrane-bound proteins. Additionally, it can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals .

Properties

CAS No.

301-01-9

Molecular Formula

C23H34O2

Molecular Weight

342.5 g/mol

IUPAC Name

methyl docosa-4,7,10,13,16,19-hexaenoate

InChI

InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3

InChI Key

VCDLWFYODNTQOT-UHFFFAOYSA-N

Isomeric SMILES

CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C/CCC(=O)OC

SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC

Pictograms

Irritant; Health Hazard; Environmental Hazard

Synonyms

docosahexaenoic acid methyl ester
methyl docosahexaenoate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is 4,7,10,13,16,19-Docosahexaenoic acid, methyl ester and where is it found?

A1: this compound (DHA methyl ester) is a fatty acid methyl ester derived from docosahexaenoic acid (DHA). It's primarily found in fish oil, particularly from deep-sea fish. [] One study focused on analyzing fatty acids in the fish Harpodon nehereus found that DHA methyl ester constituted a significant portion of the total fatty acid content. []

Q2: How is this compound typically isolated and purified?

A2: One method for isolating and purifying DHA methyl ester starts with saponifying fish oil in an alkaline environment. The resulting mixture is then treated with urea and methanol, followed by methylation using sulfuric acid and methanol. Finally, the target compound is separated using a silver nitrate silica gel column chromatography. This process has been shown to produce a DHA methyl ester standard with a purity greater than or equal to 98%. []

Q3: Can this compound be found in plants?

A3: While primarily associated with fish oil, a study using Gas Chromatography-Mass Spectrometry (GC-MS) identified this compound within the root extract of the plant Chrysopogon zizanioides (L.) Roberty. [] This plant, also known as vetiver, is traditionally used for its medicinal properties.

Q4: Are there any potential industrial applications for this compound?

A4: Research suggests that this compound, as a component of biodiesel derived from chicken fat, could have potential applications in the fuel industry. The compound was identified within the biodiesel through gas chromatography analysis. [] This highlights the potential for utilizing waste products from the food industry for biodiesel production.

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